molecular formula C16H14F2O4S B2489633 2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone CAS No. 1326877-00-2

2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone

Cat. No.: B2489633
CAS No.: 1326877-00-2
M. Wt: 340.34
InChI Key: VBDYQENKEVPNMN-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone is a synthetic organic compound with a molecular weight of 340.34.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 4-ethoxyacetophenone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with receptor sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzenesulfonyl chloride: A precursor in the synthesis of 2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone.

    4-Ethoxyacetophenone: Another precursor used in the synthesis.

    Sulfonyl-containing compounds: Such as sulfonamides and sulfones, which share similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the difluorophenyl and ethoxyphenyl groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(2,4-difluorophenyl)sulfonyl-1-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O4S/c1-2-22-13-6-3-11(4-7-13)15(19)10-23(20,21)16-8-5-12(17)9-14(16)18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDYQENKEVPNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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